Product packaging for Germacrene a(Cat. No.:)

Germacrene a

Cat. No.: B1240719
M. Wt: 204.35 g/mol
InChI Key: XMRKUJJDDKYUHV-DFSVIBJJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Germacrene A is a volatile organic sesquiterpene hydrocarbon that serves as a direct biosynthetic precursor to the anti-tumor compound (-)-β-elemene . This conversion occurs via a spontaneous, heat-induced Cope rearrangement . Due to the inefficiency of extracting β-elemene directly from medicinal plants like Curcuma wenyujin , the production of this compound in microbial cell factories has become a prominent and green strategy for the efficient, large-scale synthesis of this valuable anti-cancer agent . In botanical research, this compound is recognized as the committed intermediate in the biosynthesis of a vast array of sesquiterpene lactones (STLs) in the Asteraceae family, which includes plants like chicory and lettuce . These STLs, such as costunolide, are known for their diverse bioactivities, including anti-inflammatory and anti-cancer properties . The biosynthesis begins with the cyclization of farnesyl diphosphate (FPP) catalyzed by this compound synthase (GAS), and the resulting this compound is subsequently oxidized by cytochrome P450 enzymes, such as this compound oxidase (GAO), to form this compound acid, the next key intermediate . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1240719 Germacrene a

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E,5E,8R)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9+/t15-/m1/s1

InChI Key

XMRKUJJDDKYUHV-DFSVIBJJSA-N

SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(=C)C)/C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Synonyms

germacrene A

Origin of Product

United States

Biosynthesis of Germacrene a

Precursor Pathways and Metabolic Fluxes

The journey to Germacrene A begins with the universal five-carbon building blocks of all terpenoids: Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). cimap.res.inechelon-inc.com The metabolic pathways that generate these precursors are critical in supplying the necessary components for the downstream synthesis of more complex terpenes.

Origin from Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

Isoprenoids, a large and diverse group of naturally occurring compounds, are all synthesized from the fundamental precursors IPP and DMAPP. echelon-inc.com These two molecules are produced through two distinct biosynthetic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. cimap.res.in While the MEP pathway is primarily located in the plastids of plant cells, the MVA pathway operates in the cytosol, which is the site of sesquiterpene biosynthesis. cimap.res.in Therefore, the IPP and DMAPP utilized for this compound synthesis originate from the cytosolic MVA pathway. cimap.res.in

Role of the Mevalonate (MVA) Pathway in Farnesyl Diphosphate (FPP) Synthesis

The mevalonate pathway is a vital metabolic route that converts acetyl-CoA into IPP and DMAPP. ontosight.aiuni.luebi.ac.uk These five-carbon units are then sequentially condensed to form larger prenyl diphosphates. Specifically, farnesyl diphosphate (FPP), the direct C15 precursor to this compound, is synthesized by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase. researchgate.netresearchgate.net The MVA pathway is a tightly regulated process, ensuring a balanced production of isoprenoids for various cellular functions. ontosight.ai

The key steps in the MVA pathway leading to FPP are:

Conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ontosight.ai

Reduction of HMG-CoA to mevalonate, a rate-limiting step. ontosight.ai

Phosphorylation and subsequent decarboxylation of mevalonate to yield IPP. ontosight.ai

Isomerization of IPP to DMAPP. ontosight.ai

Finally, the condensation of IPP and DMAPP units to form FPP. ontosight.airesearchgate.net

This compound Synthase (GAS) Enzymology

The final and committed step in the biosynthesis of this compound is the cyclization of the linear FPP molecule, a reaction catalyzed by the enzyme this compound synthase (GAS). wikipedia.orgacs.org This enzyme belongs to the family of terpene synthases, which are known for their ability to generate a remarkable diversity of cyclic and acyclic hydrocarbon skeletons from simple isoprenoid precursors.

Mechanistic Investigations of FPP Cyclization by GAS

The conversion of FPP to this compound is a complex process involving the formation of highly reactive carbocationic intermediates within the active site of GAS. d-nb.info The enzyme masterfully controls the conformation of the substrate and the trajectory of the cyclization cascade to produce this compound as the primary product.

Elucidation of Carbocationic Intermediates

The catalytic cycle begins with the ionization of FPP, where the diphosphate group is eliminated to generate a farnesyl cation. d-nb.info This is followed by a 1,10-cyclization, where the C1 of the farnesyl cation is attacked by the C10-C11 double bond, leading to the formation of a germacradienyl cation intermediate. d-nb.infobeilstein-journals.orgresearchgate.net This intermediate is a critical branching point in sesquiterpene biosynthesis. beilstein-journals.org In the case of GAS, this cation is then deprotonated to yield the neutral this compound molecule. d-nb.info

Research has also pointed to the possibility of a bridged 1,10,11-carbocation intermediate or transition state that connects the pathways to germacrenes and humulenes, another class of sesquiterpenes. acs.orgnih.gov However, in GAS, the reaction is channeled efficiently towards the formation of the germacradienyl cation and subsequently this compound. nih.gov

Stereochemical Aspects of this compound Formation

The formation of this compound is a stereospecific process. The absolute configuration of the resulting this compound molecule is determined by the specific this compound synthase enzyme. For instance, the GAS from chicory produces (+)-Germacrene A. nih.gov The stereochemistry of the product is confirmed through methods like Cope rearrangement, which converts this compound to β-elemene while retaining the stereochemical information at C7. nih.gov The enzyme's active site architecture dictates the precise folding of the FPP substrate, ensuring the correct orientation for the cyclization and subsequent deprotonation, leading to the formation of a specific enantiomer of this compound. d-nb.info

Molecular and Functional Characterization of GAS Enzymes

The journey to understanding this compound biosynthesis begins with the identification and characterization of the enzymes that catalyze its formation from farnesyl diphosphate (FDP). nih.gov This involves a multi-pronged approach, from isolating the genes encoding these enzymes to expressing them in heterologous systems and meticulously analyzing their enzymatic properties.

Isolation and Cloning of GAS Genes from Diverse Plant Species

The quest to uncover the genetic basis of this compound production has led researchers to a variety of plant species. The first successful isolation of (+)-germacrene A synthase (GAS)-encoding genes was reported from chicory (Cichorium intybus). nih.gov Using polymerase chain reaction (PCR) with degenerate primers designed based on conserved regions of sesquiterpene synthases, two distinct GAS cDNAs, named CiGASlo (long isoform) and CiGASsh (short isoform), were isolated. nih.govnih.gov These two genes exhibited 72% amino acid identity, a relatively low degree of homology for enzymes that produce the same product. nih.gov

Following this initial discovery, GAS genes have been identified and cloned from a multitude of other plants, primarily within the Asteraceae family, which is renowned for its rich diversity of sesquiterpene lactones. frontiersin.org Notable examples include:

Lettuce (Lactuca sativa): Two this compound synthase genes, LTC1 and LTC2, were identified. nih.gov More recent genomic analysis has pinpointed three GAS isoforms in lettuce, designated LsGAS1, LsGAS2, and LsGAS3. nih.gov

Yarrow (Achillea millefolium): A full-length GAS gene, AmGAS, was cloned and characterized. frontiersin.org

Sunflower (Helianthus annuus): Initially, two this compound synthases, HaGAS1 and HaGAS2, were identified from capitate glandular trichomes. nih.gov Later, a third enzyme, HaGAS3, was discovered, which is expressed independently of the other two and in different tissues. researchgate.net

Cocklebur (Xanthium strumarium): Transcriptome analysis led to the isolation of a cDNA encoding a this compound synthase, designated XsTPS3. oup.com

Crepidiastrum sonchifolium: A novel full-length cDNA encoding GAS (CsGAS) was cloned from this medicinal plant. researchgate.net

Barnadesia spinosa: As a basal member of the Asteraceae family, the discovery of two paralogous GAS enzymes in this species provided insights into the evolution of these enzymes. uea.ac.uk

The isolation of these genes has been instrumental in understanding the genetic diversity and evolutionary relationships of GAS enzymes across the plant kingdom.

Heterologous Expression and Enzymatic Assays of Recombinant GAS

To confirm the function of the isolated GAS genes and to study the properties of the encoded enzymes, scientists employ heterologous expression systems. This technique involves introducing the cloned GAS gene into a host organism, typically Escherichia coli or yeast (Saccharomyces cerevisiae), which then produces the recombinant GAS protein. nih.govnih.govresearchgate.netresearchgate.net

The catalytic activity of the recombinant GAS is then assessed through enzymatic assays. In these assays, the purified or partially purified enzyme is incubated with its substrate, farnesyl diphosphate (FDP). researchgate.netresearchgate.net The reaction products are then extracted and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

A key characteristic of this compound is its thermal instability; it readily rearranges to β-elemene at the high temperatures often used in GC injectors. researchgate.net Therefore, researchers often confirm GAS activity by analyzing the product profile at different injector temperatures. At lower temperatures (e.g., 150°C), this compound is the major product, while at higher temperatures (e.g., 215°C or 280°C), β-elemene becomes the dominant compound detected. nih.govresearchgate.net

These heterologous expression and assay systems have been crucial in definitively identifying numerous genes as encoding functional this compound synthases. For instance, the expression of CiGASlo and CiGASsh from chicory in E. coli confirmed that both enzymes exclusively catalyze the formation of (+)-germacrene A. nih.gov Similarly, the recombinant proteins from sunflower (HaGAS1 and HaGAS2) and Xanthium strumarium (XsTPS3) were shown to produce this compound as their primary product. nih.govoup.com

Structural Biology and Directed Evolution of GAS

Delving into the three-dimensional structure of GAS enzymes provides a deeper understanding of their catalytic mechanisms and opens the door for protein engineering. By modifying the enzyme's structure, researchers can potentially alter its product profile, leading to the synthesis of novel compounds or enhancing the production of desired ones.

Active Site Analysis and Mutagenesis Studies for Catalytic Understanding

The active site of a terpene synthase is a pocket within the enzyme where the substrate binds and the complex series of cyclization reactions occurs. google.com The specific amino acid residues lining this pocket play a crucial role in dictating the final product.

Although the crystal structure of a GAS enzyme has not been fully elucidated, homology modeling based on the known structure of related terpene synthases, such as tobacco 5-epi-aristolochene synthase (TEAS), has provided valuable insights. nih.gov TEAS itself produces this compound as an enzyme-bound intermediate. nih.gov Comparisons between the amino acid sequences of GAS enzymes and TEAS have helped to identify key residues that may be involved in catalysis and product specificity. nih.gov

Site-directed mutagenesis is a powerful tool used to investigate the function of specific amino acids. By systematically replacing individual amino acids in the active site and analyzing the resulting changes in enzyme activity and product distribution, researchers can map the functional landscape of the enzyme. For example, studies on pentalenene (B1246303) synthase, another sesquiterpene synthase, have shown that mutating residues in the aspartate-rich domain can lead to the formation of this compound as a byproduct, highlighting the delicate balance of forces within the active site that control the reaction pathway. researchgate.netmdpi.comnih.gov

In a study on GAS from Solidago canadensis, researchers identified a triad (B1167595) of amino acids (Thr401-Gly402-Gly403) that appears to be crucial for its predominant 1,10-cyclization activity leading to this compound. acs.orgacs.orgnih.gov Replacing the central glycine (B1666218) (Gly402) with larger amino acid residues resulted in a progressive increase in 1,11-cyclization, leading to the formation of α-humulene. acs.orgnih.gov This demonstrates how a single amino acid change can act as a functional switch, altering the course of the cyclization cascade. acs.orgnih.gov

Engineering GAS for Modified Product Profiles

The knowledge gained from structural and mutagenesis studies can be applied to engineer GAS enzymes with novel properties. This field of directed evolution aims to create enzyme variants with improved catalytic efficiency or the ability to produce different molecules.

One approach involves site-directed mutagenesis of key residues to generate beneficial mutants. In a study focused on improving the production of this compound in E. coli, researchers performed site-directed mutagenesis on a GAS from Lactuca sativa (LTC2), leading to mutants with enhanced enzymatic activity. nih.gov Another recent study employed a directed evolution approach for a GAS from Anabaena variabilis (AvGAS) to increase the production of β-elemene (the thermal rearrangement product of this compound) in E. coli. figshare.comacs.org This involved using a fluorescent reporter plasmid to screen for improved enzyme variants. figshare.comacs.org

Furthermore, the substrate specificity of GAS can be explored by feeding the enzyme with modified FDP analogues. researchgate.netrsc.org This chemoenzymatic approach has been used to generate a small library of novel, non-natural germacrenes. researchgate.net For instance, incubating GAS from Solidago canadensis with fluorinated or methylated FDP analogues resulted in the production of corresponding fluorinated or methylated this compound analogues. rsc.org

These engineering efforts not only provide valuable tools for the sustainable production of important natural products but also deepen our fundamental understanding of the intricate mechanisms governing terpene biosynthesis.

Downstream Biotransformations and Derived Metabolite Pathways

Oxidative Modifications of Germacrene A

The initial and pivotal step in the diversification of this compound is its oxidation, a process predominantly catalyzed by cytochrome P450 monooxygenases. These enzymes introduce oxygen atoms into the this compound molecule, thereby increasing its chemical reactivity and enabling further structural modifications.

This compound oxidase (GAO) is a key enzyme in the biosynthesis of many STLs. It belongs to the CYP71AV subfamily of cytochrome P450 enzymes and is responsible for the oxidation of this compound. researchgate.netmdpi.com GAO activity is widely conserved across the Asteraceae family, including in basal lineages, highlighting its fundamental role in the evolution of this large plant family. royalsocietypublishing.orgresearchgate.netnih.gov

The classical function of GAO involves a three-step sequential oxidation of the C12-methyl group of this compound. researchgate.netnih.govtechscience.com This process first yields this compound alcohol, followed by this compound aldehyde, and finally culminates in the formation of this compound acid. cabidigitallibrary.org Each of these steps is catalyzed by GAO, demonstrating the enzyme's multifunctional nature. ontosight.ainih.gov The conversion of this compound to this compound acid is a crucial committing step in the biosynthesis of many STLs. researchgate.netoup.comnih.gov

Intermediate CompoundDescription
This compound alcoholThe product of the first oxidation step of the C12-methyl group of this compound.
This compound aldehydeThe product of the second oxidation step, formed from this compound alcohol.
This compound acidThe final product of the three-step oxidation, a key precursor for many sesquiterpene lactones. researchgate.netoup.comnih.gov

While the three-step oxidation to this compound acid is a common function, some GAOs exhibit unique activities. For instance, a GAO identified from Xanthium strumarium (XsGAO) was found to catalyze only the first step of the oxidation, converting this compound to this compound alcohol. techscience.comcabidigitallibrary.org In another study on Xanthium sibiricum, two identified GAOs, XsGAO1 and XsGAO2, were shown to catalyze a two-step conversion of this compound to this compound acid. nih.gov These findings suggest that the catalytic activity of GAOs can vary between different plant species, leading to the production of different downstream metabolites. This variation in GAO function contributes to the chemical diversity of STLs observed in nature.

GAOs have been shown to exhibit catalytic promiscuity, meaning they can act on substrates other than their native substrate, this compound. nih.gov For example, GAOs from various Asteraceae species can oxidize amorphadiene (B190566), the precursor to artemisinin, to produce artemisinic acid. researchgate.netnih.govtandfonline.com This suggests that the catalytic plasticity of ancestral GAOs may have been a driving force in the evolution of new biosynthetic pathways and the diversification of STLs. researchgate.netnih.govnih.gov The evolution of amorphadiene oxidase (AMO) from an ancestral GAO is a prime example of this evolutionary adaptation, where the enzyme has become more specialized for its new substrate. nih.govresearchgate.net

This compound Oxidase (GAO) Functions and Diversity

Characterization of Unique GAO Activities and Specificity

Biosynthesis of Sesquiterpene Lactones (STLs) from this compound

Sesquiterpene lactones are a large and structurally diverse group of natural products, with over 5,000 known compounds. tandfonline.com They are characterized by a 15-carbon backbone and a lactone ring. royalsocietypublishing.orgtandfonline.com The biosynthesis of most STLs begins with the formation of a sesquiterpene backbone from farnesyl pyrophosphate (FPP). tandfonline.com

This compound, produced from FPP by this compound synthase (GAS), serves as a common precursor for the majority of STLs, particularly those found in the Asteraceae family. researchgate.netroyalsocietypublishing.orgtandfonline.com Following its formation, this compound undergoes a series of oxidative modifications and rearrangements to form the various STL skeletons, such as germacranolides, eudesmanolides, and guaianolides. researchgate.netnih.govnih.gov The formation of this compound acid by GAO is a key branching point in these pathways. tandfonline.com For example, the hydroxylation of this compound acid at the C6 position by costunolide (B1669451) synthase (COS), followed by spontaneous lactonization, leads to the formation of costunolide, a central intermediate in the biosynthesis of many STLs. tandfonline.comnih.gov Alternatively, hydroxylation at the C8 position by this compound 8β-hydroxylase leads to the formation of 8β-hydroxy-germacrene A acid, a precursor for other types of STLs. researchgate.net

EnzymeFunction in STL Biosynthesis
This compound Synthase (GAS)Catalyzes the formation of this compound from farnesyl pyrophosphate. researchgate.netroyalsocietypublishing.orgtandfonline.com
This compound Oxidase (GAO)Oxidizes this compound to this compound acid, a key intermediate. researchgate.netoup.comnih.gov
Costunolide Synthase (COS)Catalyzes the 6α-hydroxylation of this compound acid, leading to the formation of costunolide. tandfonline.comnih.gov
This compound 8β-hydroxylaseCatalyzes the 8β-hydroxylation of this compound acid, leading to different STL precursors. researchgate.net

Enzymatic Steps Leading to Lactone Ring Formation

The biosynthesis of the characteristic lactone ring in sesquiterpene lactones (STLs) derived from (+)-germacrene A is a multi-step enzymatic process. This pathway begins after the initial formation of the germacrene skeleton and precedes further cyclizations. The formation of the lactone ring is initiated by the introduction of a carboxylic acid function into the isopropenyl side chain of (+)-germacrene A. nih.gov

The key enzymatic steps are as follows:

Hydroxylation: The first committed step towards lactonization is the hydroxylation of the C12-methyl group on the isopropenyl side chain of (+)-germacrene A. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically (+)-germacrene A hydroxylase (GAH). nih.govup.ac.za The product of this reaction is germacra-1(10),4,11(13)-trien-12-ol. nih.gov This enzyme has been isolated from chicory (Cichorium intybus) and is inhibited by carbon monoxide, a characteristic feature of cytochrome P450 enzymes. nih.gov

Oxidation to Carboxylic Acid: The newly formed alcohol is subsequently oxidized twice to yield a carboxylic acid. These oxidation steps are catalyzed by NADP⁺-dependent sesquiterpenoid dehydrogenases. nih.gov The intermediate aldehyde, germacra-1(10),4,11(13)-trien-12-al, is further oxidized to germacra-1(10),4,11(13)-trien-12-oic acid, also known as this compound acid (GAA). nih.govup.ac.za The formation of GAA is considered a crucial step, as this carboxylic acid is the direct precursor for the lactone ring. nih.govtandfonline.comoup.com

Lactonization: The final step, the closure of the lactone ring, is achieved through another hydroxylation, typically at the C6-position of this compound acid. up.ac.zawur.nl This reaction is catalyzed by another cytochrome P450 enzyme, costunolide synthase (COS). tandfonline.commdpi.com The resulting intermediate, 6α-hydroxythis compound acid, is unstable and spontaneously undergoes a non-enzymatic dehydration (lactonization) by the attack of the C6-hydroxyl group on the C12-carboxyl group. tandfonline.commdpi.com This cyclization forms the γ-lactone ring and yields (+)-costunolide, one of the simplest germacranolides and a key intermediate in the biosynthesis of a vast array of more complex STLs. nih.govup.ac.zamdpi.com

This sequence of reactions, from this compound to costunolide, establishes the fundamental lactone structure that is a defining feature of this large class of natural products. wur.nl

Subsequent Cyclizations and Functionalizations for STL Diversification (e.g., Guaianolides, Eudesmanolides)

Costunolide serves as a critical branch point from which the biosynthesis of diverse sesquiterpene lactone skeletons, primarily guaianolides and eudesmanolides, diverges. mdpi.comnih.gov The diversification is achieved through further enzymatic cyclizations and functional group modifications of the germacrane (B1241064) framework.

Guaianolide Biosynthesis: The formation of the bicyclic guaiane (B1240927) skeleton from the monocyclic germacranolide precursor is believed to be initiated by epoxidation. nih.gov

Epoxidation: The first committed step in the pathway to guaianolides is the epoxidation of the C4-C5 double bond of costunolide. mdpi.comnih.gov This reaction is catalyzed by an enzyme known as parthenolide (B1678480) synthase. mdpi.com

Cyclization: Following epoxidation, an intramolecular attack from the C1-C10 double bond onto the epoxide ring initiates a cyclization cascade. mdpi.com This transannular cyclization results in the formation of the characteristic 5/7-fused ring system of the guaianolide core. d-nb.info Subsequent enzymatic modifications, such as hydroxylations, acylations, and reductions, then generate the vast structural diversity observed within the guaianolide class. mdpi.com An alternative pathway proposed in chicory suggests that a C3-hydroxyl group on a germacranolide intermediate can be protonated and eliminated as water, allowing a 1,5-cyclization to form the guaiane ring. nih.gov

Eudesmanolide Biosynthesis: The formation of the eudesmane (B1671778) skeleton follows a different cyclization pattern.

Epoxidation: In this pathway, it is hypothesized that the C1-C10 double bond of a germacranolide intermediate is epoxidized. nih.gov

Cyclization: The opening of this C1-C10 epoxide leads to a 1,5-cyclization, forming the 6/6-fused decalin ring system characteristic of eudesmanolides. nih.govd-nb.info It has been postulated that a single, broadly specific germacrane cyclase may catalyze the cyclization of different germacradienolide epoxides to either guaianolides or eudesmanolides, depending on the position of the epoxide. nih.gov In some cases, the conversion from a germacranolide to a eudesmanolide backbone has been observed to be pH-dependent in planta. tandfonline.com

The table below summarizes the key cyclization steps leading to the diversification of STLs from a common germacrene-derived precursor.

PrecursorKey Enzymatic StepIntermediate SkeletonResulting STL Class
CostunolideC4-C5 EpoxidationGuaianeGuaianolides
GermacranolideC1-C10 EpoxidationEudesmaneEudesmanolides

These subsequent cyclizations and functionalizations highlight the modular nature of sesquiterpene lactone biosynthesis, where a central precursor like this compound gives rise to an immense diversity of chemical structures. scispace.com

Isomerization and Rearrangement Products Derived from this compound

This compound is a chemically labile molecule, susceptible to various isomerization and rearrangement reactions, particularly under thermal or acidic conditions. These transformations are significant both biosynthetically and from an analytical perspective.

Thermal and Acid-Catalyzed Cope Rearrangement to Beta-Elemene

One of the most characteristic reactions of this compound is its thermal rearrangement to β-elemene. nih.gov This reaction is a up.ac.zaup.ac.za-sigmatropic rearrangement known as the Cope rearrangement. thieme-connect.com It is a facile process that occurs readily upon heating, for instance, during the high temperatures encountered in gas chromatography (GC) analysis or hydrodistillation of essential oils. thieme-connect.comresearchgate.net

Under acidic conditions, this compound can undergo cyclization to form other sesquiterpene skeletons. Protonation of the double bonds can lead to the formation of selinene-type products, such as α-selinene and β-selinene. nih.govd-nb.info

Research on Rearrangement Mechanisms and Stereoisomers

The Cope rearrangement of this compound is a highly stereospecific reaction that proceeds through a chair-like transition state. nih.gov The conformation of the this compound molecule dictates the stereochemistry of the resulting β-elemene product. Due to the preferred chair-chair conformation of the germacrane ring, the rearrangement proceeds with relative ease. nih.gov

The stereochemical outcome is predictable:

(+)-Germacrene A rearranges to form (–)-β-elemene. nih.gov

(–)-Germacrene A rearranges to form (+)-β-elemene. nih.gov

This stereospecificity allows the Cope rearrangement to be used as a tool to determine the absolute configuration of a this compound sample. nih.gov

Computational chemistry has been employed to study the energetics of this rearrangement. Ab initio calculations using methods like density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) have been performed to model the transition states and calculate the activation energies. thieme-connect.comresearchgate.net These studies are generally in qualitative agreement with experimental observations, confirming the facile nature of the rearrangement. thieme-connect.comresearchgate.net

Implications for Analytical Detection and Sample Handling in Research

The thermal instability of this compound presents a significant challenge for its analytical detection and quantification. The high temperatures typically used in the injection port of a gas chromatograph (e.g., 250°C) are sufficient to cause the near-complete conversion of this compound to β-elemene. nih.govmdpi.com

Key Implications:

Artifact Formation: The presence of β-elemene in a GC-MS analysis of a plant extract does not necessarily mean it is a natural constituent of the plant; it could be an artifact formed from the thermal degradation of this compound. thieme-connect.combeilstein-journals.org

Analytical Strategy: To detect this compound itself and prevent its rearrangement, it is crucial to use low-temperature analytical conditions. For example, using a lower GC injection port temperature (e.g., 150°C) can keep this compound intact, allowing for its direct detection. nih.gov

Quantification Issues: The rearrangement can lead to an underestimation of this compound levels and an overestimation of β-elemene levels in a sample if inappropriate analytical methods are used. researchgate.net

The table below contrasts the analytical outcomes for this compound under different GC injection temperatures.

Analytical ConditionObserved Compound(s)Interpretation
High-Temperature GC (e.g., 250°C)Primarily β-elemeneThis compound has undergone Cope rearrangement. nih.govmdpi.com
Low-Temperature GC (e.g., 150°C)Primarily this compoundThis compound is stable and detected in its native form. nih.gov

Therefore, careful consideration of sample handling and analytical parameters is essential for accurately studying the chemistry and biosynthesis of this compound.

Interconversion Pathways with Other Germacrene Isomers

This compound exists within a network of related germacrene isomers, and interconversions can occur. While this compound synthase (GAS) enzymes are typically specific for producing (+)-germacrene A, some exhibit catalytic promiscuity, producing minor amounts of other isomers like germacrene D. acs.orgacs.org

The different germacrene isomers (A, B, C, and D) are structurally similar, differing mainly in the position and geometry of their double bonds. This structural similarity can lead to interconversions under certain conditions, such as photochemical reactions. beilstein-journals.org Furthermore, the various germacrene isomers are often found alongside their corresponding elemene rearrangement products in essential oil analyses. For example, just as this compound rearranges to β-elemene, germacrene B rearranges to γ-elemene, and germacrene C rearranges to δ-elemene. thieme-connect.comgoogle.com

The biosynthetic pathways of germacrenes and another class of sesquiterpenes, the humulenes, may also be linked. It has been suggested that the reaction pathways could be connected through a bridged carbocation intermediate or transition state, indicating a potential evolutionary and mechanistic link between 1,10-cyclization (leading to germacrenes) and 1,11-cyclization (leading to humulenes). acs.orgacs.org

Genetic Regulation and Engineering of Germacrene a Metabolism

Transcriptional and Post-Transcriptional Control of Biosynthetic Genes

The biosynthesis of germacrene A is a tightly regulated process, governed by a complex interplay of transcriptional and post-transcriptional control mechanisms. At the transcriptional level, the expression of genes encoding key enzymes in the pathway is a primary control point. For instance, studies in various plants have shown that the transcription of this compound synthase (GAS) genes is often influenced by developmental cues and environmental stimuli.

Post-transcriptional regulation adds another layer of complexity to the control of this compound metabolism. MicroRNAs (miRNAs), small non-coding RNA molecules, can bind to messenger RNA (mRNA) transcripts and lead to their degradation or translational repression. nih.gov This mechanism has been identified as a key regulator in the broader sesquiterpene pathway. nih.govresearchgate.net For example, in Indian sandalwood (Santalum album), an integrated analysis of transcriptome and small RNA datasets revealed that miRNAs play a role in regulating the expression of transcripts in the sesquiterpene biosynthesis pathway. nih.gov This suggests that similar miRNA-mediated regulation could be at play for this compound biosynthetic genes in other species. While direct evidence for specific miRNAs targeting this compound synthase or oxidase is still emerging, the documented role of miRNAs in regulating other sesquiterpene synthases and cytochrome P450 enzymes provides a strong basis for their involvement. nih.govnih.gov

Long non-coding RNAs (lncRNAs) have also been implicated in the regulation of terpene biosynthesis. frontiersin.org These non-protein-coding transcripts can act as regulators of gene expression at both transcriptional and post-transcriptional levels. frontiersin.org While specific lncRNAs controlling this compound production have not been extensively characterized, their involvement in the broader context of monoterpene and sesquiterpene biosynthesis suggests they are a potential area for future investigation. frontiersin.org

Spatial and Temporal Expression Patterns of this compound Synthase and Oxidase Genes

The expression of this compound synthase (GAS) and this compound oxidase (GAO) genes is often highly specific to certain tissues and developmental stages, reflecting the specialized roles of this compound and its derivatives in the plant.

In chicory (Cichorium intybus), different isoforms of GAS genes exhibit distinct expression patterns. nih.gov For example, CiGAS-L (long form) is predominantly expressed in leaves, while both CiGAS-L and CiGAS-short genes are expressed in the roots. nih.gov This tissue-specific expression points to different roles for the resulting sesquiterpene lactones in different parts of the plant. nih.gov Similarly, in lettuce (Lactuca sativa), GAS transcripts were found to be unexpectedly high in stems compared to the latex where the final products accumulate, suggesting a complex transport mechanism for the intermediates. mdpi.com Research in yarrow (Achillea millefolium) has also shown differential expression of GAS, with the highest levels in leaves and flowers. frontiersin.org

The expression of GAO, which catalyzes the oxidation of this compound, also shows tissue specificity. In Xanthium strumarium, a putative GAO gene was found to be specifically expressed in the trichomes, the site of accumulation for certain secondary metabolites. techscience.com This co-localization of gene expression with product accumulation is a common theme in plant specialized metabolism. Furthermore, analysis in various Asteraceae species has revealed that GAO is evolutionarily conserved, indicating its fundamental role in the biosynthesis of sesquiterpene lactones across this plant family. researchgate.net

The following table summarizes the observed expression patterns of this compound synthase in different plant species and tissues:

Plant SpeciesGene(s)Highest Expression TissuesReference(s)
Cichorium intybus (Chicory)CiGAS-LLeaves nih.gov
Cichorium intybus (Chicory)CiGAS-shortRoots nih.gov
Lactuca sativa (Lettuce)LsGAS1/2Stems mdpi.com
Achillea millefolium (Yarrow)AmGASLeaves, Flowers frontiersin.org
Tanacetum parthenium (Feverfew)GASNot specified cas.cz
Citrus unshiuGASFlowers researchgate.net

Strategies for Enhancing this compound Production through Metabolic Engineering

Metabolic engineering offers powerful tools to increase the production of this compound in both native plant systems and microbial hosts. These strategies primarily focus on overcoming metabolic bottlenecks and redirecting precursor flux towards the desired product.

Overexpression of Rate-Limiting Enzymes and Precursor Supply Enhancement

A common and effective strategy is to overexpress the rate-limiting enzymes in the this compound biosynthetic pathway. Farnesyl pyrophosphate (FPP) is the direct precursor for this compound, and its availability is often a limiting factor. researchgate.net The mevalonate (B85504) (MVA) pathway is a primary source of FPP. nih.gov

Key strategies to enhance precursor supply include:

Overexpression of tHMG1: Overexpressing a truncated version of 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1), a rate-limiting enzyme in the MVA pathway, has been shown to significantly increase FPP availability and, consequently, this compound production in yeast. researchgate.netnih.gov

Enhancing Acetyl-CoA Supply: Acetyl-CoA is the initial building block for the MVA pathway. Overexpressing acetyl-CoA synthetase (ACS) can increase the pool of acetyl-CoA, leading to higher this compound titers. nih.gov

Repression of Competing Pathways: The FPP pool can be depleted by competing pathways, such as the sterol biosynthesis pathway, which utilizes FPP to produce squalene (B77637). Downregulating or repressing the expression of squalene synthase (ERG9) is an effective strategy to divert more FPP towards this compound synthesis. researchgate.netmdpi.com

Pathway Optimization via Gene Integration and Gene Dosage Manipulation

The integration of biosynthetic genes into the host genome and the manipulation of their copy number are crucial for stable and high-level production of this compound. In Pichia pastoris, multi-copy integration of expression cassettes for key pathway genes, such as tHMG1 and isopentenyl diphosphate (B83284) isomerase (IDI1), has been shown to significantly enhance this compound biosynthesis by redirecting metabolic fluxes. nih.gov

Fusion protein strategies have also been employed to improve pathway efficiency. Fusing FPP synthase (FPPS) with this compound synthase can channel the substrate directly to the enzyme, increasing local concentration and reducing the loss of intermediates. nih.gov This approach, combined with overexpression of tHMG1, resulted in a six-fold increase in this compound production in shake-flask cultures of Saccharomyces cerevisiae. nih.gov

The following table highlights successful metabolic engineering strategies and their impact on this compound production in various microbial hosts:

Host OrganismEngineering StrategyThis compound TiterReference(s)
Yarrowia lipolyticaSystematic metabolic engineering, including identifying an efficient GAS, reconstructing the MVA pathway, and extending the acetyl-CoA pool.39 g/L rsc.org
Saccharomyces cerevisiaeOverexpression of tHMG1 and fusion of FPPS with GAS.190.7 mg/L nih.gov
Escherichia coliEngineering of isoprenoid and central carbon pathways, translational and protein engineering of sesquiterpene synthase.2.13 g/L nih.gov
Pichia pastorisOptimization of linker sequences between GAS and FPPS, overexpression of IDI1, tHMG1, and ACS, and multi-copy integration.1.9 g/L researchgate.net
Saccharomyces cerevisiaeExpression of a cyanobacterial GAS, overexpression of tHMGR1, and repression of the squalene synthesis pathway.309.8 mg/L nih.gov

Advanced Genetic Manipulation Techniques for Modulating this compound Levels

Recent advances in genome editing technologies have opened up new avenues for precise and efficient manipulation of the this compound biosynthetic pathway.

CRISPR/Cas9-Mediated Gene Editing in this compound Biosynthesis

The CRISPR/Cas9 system has emerged as a powerful tool for targeted gene knockout and modification. In chicory, this technology has been successfully used to inactivate the four genes encoding this compound synthase (CiGAS). nih.govnih.gov This resulted in chicory lines with null mutations in all four CiGAS genes, leading to an almost complete elimination of sesquiterpene lactone (STL) accumulation in the roots. nih.govnih.gov This demonstrates the potential of CRISPR/Cas9 to precisely modify the this compound pathway to achieve desired metabolic profiles.

Further research has shown that targeting specific copies of the CiGAS genes can have differential effects. Mutations in the genetically linked copies of the CiGAS-short gene, rather than the CiGAS-long gene, were primarily responsible for the reduction in STLs in the roots. nih.gov This level of precision allows for fine-tuning of the metabolic pathway. The CRISPR/Cas9 system has also been used to inhibit this compound oxidase (CiGAO) in chicory, further demonstrating its utility in dissecting and engineering the STL biosynthetic pathway. researchgate.netimrpress.com

The successful application of CRISPR/Cas9 in chicory provides a blueprint for applying this technology to other plants and microorganisms to modulate this compound levels for various applications. nih.govnih.govkeygene.com

RNA Interference (RNAi) and Artificial MicroRNA (amiRNA) Approaches for Gene Silencing

The targeted downregulation of gene expression through RNA interference (RNAi) and artificial microRNA (amiRNA) represents a powerful strategy for elucidating gene function and for the metabolic engineering of specialized plant compounds like this compound. nih.govmdpi.com These gene silencing techniques offer a more rapid and often more specific alternative to traditional mutagenesis for reducing the production of specific metabolites. nih.gov They function by introducing RNA molecules that are processed by the cell's endogenous machinery to guide the degradation or translational repression of target messenger RNA (mRNA). mdpi.commdpi.commdpi.com

In the context of this compound metabolism, these approaches have been successfully employed to silence the genes encoding this compound synthase (GAS), the enzyme that catalyzes the first committed step in the biosynthesis of many sesquiterpene lactones. nih.govnih.govtandfonline.com By downregulating GAS expression, researchers can effectively reduce the metabolic flux towards this compound and its downstream derivatives.

A notable application of this technology was demonstrated in chicory (Cichorium intybus), a plant that produces significant quantities of bitter sesquiterpene lactones derived from this compound, which can interfere with the industrial extraction of inulin (B196767). nih.govtandfonline.com To address this, scientists have utilized amiRNA technology to specifically target the two identified this compound synthase genes in chicory: CiGASlo (long isoform) and CiGASsh (short isoform). nih.govnih.govtandfonline.com

The amiRNA approach was chosen for its high specificity and efficiency compared to longer hairpin RNA (hpRNA) constructs. nih.gov Silencing constructs were designed to target both CiGASlo and CiGASsh. nih.gov The successful expression of these amiRNA constructs in chicory plants led to a significant reduction in the transcript levels of both GAS genes. nih.gov

The functional consequence of this gene silencing was a measurable decrease in the accumulation of downstream metabolites. Specifically, the content of guaianolide-15-oxalates, the major sesquiterpene lactones in chicory, was substantially reduced in the engineered plants. nih.govnih.govtandfonline.com This research provides clear evidence that amiRNA-mediated silencing of GAS genes is an effective strategy for modifying the metabolic profile of the plant. nih.gov

The research in chicory demonstrated that while the amiRNA constructs were powerful, they were not entirely isoform-specific, affecting both CiGASlo and CiGASsh expression. nih.gov This work highlights the potential of RNAi and amiRNA technologies for engineering new plant varieties with tailored sesquiterpene lactone content, which could be beneficial for industrial applications like improving inulin extraction. nih.govtandfonline.comresearchgate.net

Research Findings on amiRNA Silencing of this compound Synthase in Cichorium intybus

Target Gene(s)Plant SpeciesSilencing MethodKey FindingsReference(s)
CiGASlo and CiGASshCichorium intybus (chicory)amiRNAReduced expression of both long and short this compound synthase genes. nih.gov
CiGASlo and CiGASshCichorium intybus (chicory)amiRNAPartial decrease in the levels of sesquiterpene lactones (STLs). researchgate.net
CiGASlo and CiGASshCichorium intybus (chicory)amiRNASignificant reduction in the content of guaianolide-15-oxalates, the major STLs in chicory. nih.govnih.govtandfonline.com
ToGAS1Taraxacum officinale (dandelion)RNAiOver 90% reduction in the concentration of taraxinic acid β-D-glucopyranosyl ester (TA-G). researchgate.net

Contributions to Plant Defense Systems

Plants, being sessile organisms, rely on a sophisticated chemical arsenal (B13267) to defend against a multitude of threats. This compound is a cornerstone of this defense, acting as the precursor to compounds that ward off herbivores and inhibit pathogens. researchgate.net

This compound is the starting point for the synthesis of various anti-herbivore compounds, most notably sesquiterpene lactones (STLs). researchgate.netnih.gov These compounds are well-documented for their defensive properties. nih.gov

Chicory (Cichorium intybus) : This plant produces bitter-tasting STLs derived from (+)-germacrene A as a primary defense against being eaten. nih.gov The presence of these lactones deters feeding by herbivores. Research that successfully silenced the this compound synthase (GAS) genes in chicory resulted in plants unable to produce these defensive STLs, confirming the direct pathway from this compound to this form of protection. nih.gov

Bursera species : The resin of these plants, released upon attack by herbivorous beetles, contains a mixture of terpenes, often including the this compound derivative, Germacrene D. nih.gov This resin has been shown to negatively impact the survival and growth of the attacking insects. nih.gov

Direct Deterrence : Beyond its role as a precursor, derivatives like Germacrene D have been suggested to possess direct deterrent effects against herbivores. nih.gov

The production of these defensive compounds is often an induced response, meaning their synthesis is ramped up following an initial attack, providing enhanced resistance to subsequent threats.

Plants respond to pathogen invasion by producing antimicrobial compounds known as phytoalexins. This compound is a crucial, often enzyme-bound, intermediate in the biosynthesis of numerous sesquiterpenoid phytoalexins. nih.govacs.orgresearchgate.net

Phytoalexin Precursor : It is an intermediate in the formation of 5-epi-aristolochene in tobacco, which is a precursor to the phytoalexin capsidiol. nih.govresearchgate.net Similarly, it is a step in the pathway to aristolochene, the parent compound of the phytoalexin debneyol. nih.govacs.org The synthesis of these compounds is a direct enhancement of the plant's immunity against pathogenic microbes.

Antifungal Activity : In certain chrysanthemum species, resistance to the fungal pathogen Alternaria alternata is correlated with higher production of terpenoids. eurekalert.org Specifically, the this compound derivative, Germacrene D, was found to significantly inhibit the growth of this fungus, demonstrating a direct role in pathogen defense. eurekalert.org Some derivatives, like Germacrene D itself, are considered to be phytoalexins. researchgate.net

Role in Herbivore Deterrence and Induced Plant Resistance

Functions in Plant-Insect Chemical Ecology

The chemical dialogue between plants and insects is complex, with volatile compounds like germacrenes acting as a critical language. These molecules can either attract or repel insects, profoundly influencing their behavior and the ecological interactions that result. wikipedia.orgresearchgate.net

This compound and its derivatives are potent modulators of insect olfaction, capable of eliciting strong behavioral responses.

Attraction : The derivative (-)-Germacrene D is a powerful attractant for certain insects. It strongly activates olfactory receptor neurons (ORNs) in the tobacco budworm moth, Heliothis virescens. oup.comnih.govdoi.org A specific type of ORN, present in the majority of electrophysiological recordings from this moth's antennae, responds with high sensitivity and selectivity to Germacrene D, indicating its importance as a chemical cue for this species. oup.comdoi.org

Repellence : Conversely, germacrenes can act as repellents. Germacrene D repels various insects, including aphids and ticks. nih.govresearchgate.net Interestingly, the specific stereochemistry of the molecule is crucial; for instance, natural (S)-germacrene D repels grain aphids, while certain synthetic analogues act as attractants. this compound itself has been identified as a component of the alarm pheromone for some aphid species. tandfonline.com

Table 1: Effects of Germacrene Derivatives on Insect Behavior

Compound Insect Species Observed Effect Reference(s)
(-)-Germacrene D Heliothis virescens (Tobacco budworm moth) Attractant, increases oviposition oup.comresearchgate.netoup.com
(S)-Germacrene D Grain aphids Repellent
This compound Aphids Alarm pheromone tandfonline.com
Germacrene D Mosquitoes Insecticidal nih.govresearchgate.net
Germacrene D Ticks Repellent nih.govresearchgate.net
(-)-Germacrene D Monochamus alternatus (Cerambycid beetle) Masking substance (inhibits attraction) researchgate.net

The olfactory signals detected by insects translate directly into behavioral actions, influencing host selection, feeding, and reproduction.

Oviposition Stimulant : For the Heliothis virescens moth, the attraction to (-)-Germacrene D has profound ecological consequences. In laboratory experiments, adding (-)-Germacrene D to tobacco plants (a host plant that does not naturally produce it) not only made the plants more attractive to female moths but also led to a significant increase in the number of eggs laid on them. oup.comresearchgate.net This demonstrates that the compound is a key behavioral cue for host-plant selection and reproduction. oup.com

Feeding Deterrence and Host Masking : The repellent nature of germacrenes also shapes interactions. Germacrene D can deter feeding in some herbivores. In a more complex interaction, (-)-Germacrene D was found to act as a "masking" substance for the Japanese pine sawyer beetle, Monochamus alternatus. researchgate.net While the beetle is attracted to certain compounds in pine, the presence of (-)-Germacrene D in healthy pines inhibits the beetle's attraction, effectively hiding the host plant from the insect. researchgate.net

Modulation of Insect Olfactory Responses: Attractants and Repellents

Interplant Chemical Signaling and Allelopathy

The influence of this compound extends beyond plant-animal interactions to plant-plant competition. Allelopathy is the chemical inhibition of one plant by another, and the derivatives of this compound are potent allelochemicals. nih.govresearchgate.net

Sesquiterpene lactones (STLs) produced from this compound can inhibit the root growth of competing plant species, giving the producer a competitive advantage during germination and establishment. researchgate.netnih.gov For example, the plant Cosmos sulphureus produces significant amounts of this compound in its roots and stems, which is believed to be central to its ability to suppress the growth of nearby weeds. researchgate.net This highlights the potential for using these natural compounds as bioherbicides. researchgate.net The biosynthetic pathway, involving enzymes like this compound synthase (GAS) and this compound oxidase (GAO), is a target for metabolic engineering to enhance these allelopathic traits in crops. mdpi.com

Table 2: Role of this compound as a Biosynthetic Precursor

Precursor Resulting Compound Class / Specific Compound Biological Role Plant/Organism Example Reference(s)
(+)-Germacrene A Sesquiterpene Lactones (STLs) Herbivore deterrence, allelopathy, antimicrobial Cichorium intybus (Chicory) nih.govnih.gov
This compound (enzyme-bound) 5-epi-aristolochene Phytoalexin precursor Nicotiana tabacum (Tobacco) nih.gov
This compound (enzyme-bound) Aristolochene Phytoalexin precursor Penicillium roqueforti acs.org
This compound Costunolide (B1669451) Precursor to other sesquiterpene lactones Cichorium intybus (Chicory) nih.gov
This compound β-elemene Rearrangement product with anticancer activity Curcuma wenyujin researchgate.net

Emission of this compound as a Volatile Organic Compound (VOC)

This compound is a significant, naturally produced volatile organic compound (VOC) belonging to the diverse class of specialized metabolites known as terpenes. biorxiv.org Plants synthesize and emit a wide array of such compounds as a primary means of interacting with their surrounding environment, conferring distinct ecological advantages. biorxiv.org The emission of VOCs like this compound is an adaptive trait that facilitates communication and interaction between the plant and a variety of other organisms, including insects, fungi, and bacteria. biorxiv.org These volatile terpenes play crucial roles in defending plants against both biotic and abiotic stresses. biorxiv.org

The production and emission of this compound are not limited to a single plant organ. While many volatile compounds are released from flowers or leaves to attract pollinators or repel herbivores, this compound has also been identified as a major volatile produced specifically in the roots of certain plants, such as in Artemisia pallens (davana). biorxiv.org In roots, it is thought to play an active role in defense mechanisms against soil-borne pathogens and herbivores. biorxiv.org For instance, the presence of this compound in the roots of plants from the Asteraceae family, like chicory (Cichorium intybus) and feverfew (Tanacetum parthenium), suggests its role as a precursor to other defensive compounds. biorxiv.org After its synthesis, this compound can undergo further enzymatic transformations into sesquiterpene lactones (STLs), which are known for their defensive properties against microbes and herbivores. biorxiv.org

The emission of germacrenes can also be influenced by environmental stimuli. Studies have shown that physical contact, simulating the touch of a neighboring plant, can alter the volatile profile of potato plants, leading to an increased release of certain sesquiterpenes. plos.org While this study focused on germacrene D-4-ol, a derivative, it highlights how mechanical cues can trigger systemic changes in sesquiterpene emissions, which can in turn affect interactions with insects like aphids. plos.org Similarly, the presence of pathogens can induce the emission of specific VOCs. For example, wheat infected with Fusarium head blight has been observed to emit higher levels of germacrene D, a related compound, indicating that germacrene emission can be a specific response to biotic threats. researchgate.netnih.gov

Table 1: Emission and Role of this compound and Related Derivatives in Various Plant Species

Plant SpeciesCompoundPlant PartEmission Trigger / RoleReference
Artemisia pallensThis compoundRootsPrecursor for defensive compounds against soil-borne pathogens and insects. biorxiv.org
Cichorium intybus (Chicory)(+)-Germacrene ARoots, HeadsKey precursor in the biosynthesis of sesquiterpene lactones (bitter compounds). biorxiv.orgnih.gov
Solanum tuberosum (Potato)Germacrene D-4-olLeavesEmission increased by brief touching; potential role in neighbor detection and aphid repellence. plos.org
Triticum aestivum (Wheat)Germacrene DGeneralEmission associated with Fusarium head blight infection. researchgate.netnih.gov
Solidago canadensisGermacrene DInflorescencesA major component of essential oil with antimicrobial and antioxidant activities. nih.gov

Effects on Neighboring Plant Growth and Competitive Interactions

The release of volatile organic compounds from plants is a key mechanism in mediating plant-plant interactions, a phenomenon known as allelopathy. frontiersin.orgmdpi.com These airborne chemicals can influence the germination, growth, and metabolism of neighboring plants, thereby shaping plant community structure and dynamics. frontiersin.orgmdpi.com While direct studies on the allelopathic effects of pure this compound are limited, the essential oils of numerous plant species in which germacrene derivatives are major constituents have demonstrated significant phytotoxic activity. mdpi.comresearchgate.netscirp.org

Essential oils from plants like Parthenium hysterophorus and Ambrosia polystachya, which contain high concentrations of germacrene D, have been shown to reduce seed germination and seedling vigor in lettuce. researchgate.net Similarly, the essential oil of Solidago canadensis, containing germacrene D, inhibited the germination and radicle growth of radish and cress. nih.gov These findings suggest that germacrenes released into the environment can act as allelochemicals, providing a competitive advantage to the emitting plant by suppressing the growth of nearby competitors. researchgate.netmdpi.commdpi.com This chemical interference is a crucial aspect of plant competition, alongside the traditional concept of resource competition. frontiersin.org

The allelopathic effects of VOCs can be quite specific. For example, volatiles from damaged Artemisia tridentata leaves were found to inhibit the germination of seeds from other species, but not the germination of its own seeds. mdpi.com This suggests a sophisticated strategy to reduce interspecific competition while favoring kin. mdpi.com The release of this compound and its subsequent conversion to a vast array of sesquiterpene lactones, many of which are known to be phytotoxic, is a significant part of these allelopathic interactions. researchgate.netresearchgate.net By releasing these compounds, plants can influence their immediate environment, deter competitors, and manage ecological niches. mdpi.com

Table 2: Allelopathic Effects of Essential Oils Containing Germacrene Derivatives

Emitting Plant SpeciesMajor Germacrene DerivativeTarget Plant SpeciesObserved EffectsReference
Ambrosia polystachyaGermacrene D (29.3%)Lettuce (Lactuca sativa)Reduced seed germination and seedling vigor. researchgate.net
Parthenium hysterophorusGermacrene D (35.9%)Lettuce (Lactuca sativa)Reduced seed germination and seedling vigor. researchgate.net
Solidago canadensisGermacrene DRadish (Raphanus sativus), Cress (Lepidium sativum)Inhibition of germination and radicle growth. nih.gov
Artemisia absinthiumBicyclogermacrene (7.04%)Amaranthus retroflexus, Setaria viridisStrong inhibitory effect on germination and seedling length. mdpi.com

Compound Index

Table 3: List of Chemical Compounds Mentioned

Compound Name
(+)-Germacrene A
(-)-Germacrene A
8-deoxylactucin
α-selinene
β-elemene
β-selinene
Costic acid
Costunolide (B1669451)
Dimethylallyl pyrophosphate (DMAPP)
Eudesmanes
Farnesyl pyrophosphate (FPP)
Germacrene A acid
Germacrenoic acid
Guaianes
Ilicic acid
Isopentenyl pyrophosphate (IPP)
Lactucin
Lactupicrin
Patchoulol
Phytoalexins
Selina-4(15)-7(11)-diene

Biotechnological Applications and Synthetic Biology Platforms for Germacrene a

Development of Microbial Cell Factories for Sustainable Germacrene A Production

Microbial cell factories, particularly engineered yeasts and bacteria, have emerged as a promising alternative for producing this compound and other terpenoids. researchgate.netresearchgate.net These platforms are advantageous due to their well-understood genetics, rapid growth rates, and amenability to high-density fermentation. nih.govoup.com The core strategy involves introducing a heterologous this compound synthase (GAS) to convert the native intermediate, farnesyl pyrophosphate (FPP), into this compound. oup.comnih.gov

Yeast is a versatile host for producing isoprenoids due to its inherent mevalonate (B85504) (MVA) pathway, which naturally produces the precursor FPP. oup.comresearchgate.net

Saccharomyces cerevisiae : As a model eukaryote, S. cerevisiae is a widely used chassis for producing valuable chemicals. oup.com Metabolic engineering strategies to boost this compound production include:

Screening for Efficient Enzymes : Researchers have evaluated various GAS enzymes from different organisms to find the most efficient ones for expression in yeast. For instance, a GAS from Anabaena variabilis (AvGAS) was found to be highly effective. researchgate.net

Increasing Precursor Supply : To channel more carbon flux towards this compound, key enzymes in the MVA pathway are often overexpressed. A common target is the truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1 or tHMGR), which catalyzes a rate-limiting step. nih.govresearchgate.netmdpi.com

Protein Fusion Strategy : Fusing FPP synthase (FPPS) directly to GAS can create a substrate channel, increasing the local concentration of FPP and enhancing product formation. This strategy led to a sixfold increase in this compound production in one study. nih.gov

Downregulating Competing Pathways : The metabolic flux can be further optimized by repressing or knocking out genes involved in competing pathways, such as the squalene (B77637) synthesis pathway which also consumes FPP. researchgate.netmdpi.comnih.gov

Pichia pastoris : This methylotrophic yeast is known for its ability to grow to very high cell densities and for its high efficiency in expressing recombinant proteins, making it an attractive platform for industrial fermentation. nih.gov A notable study reported the first production of this compound in P. pastoris, achieving a titer of 1.9 g/L in a 1 L fermenter. researchgate.netnih.govhep.com.cn Key engineering steps included:

Overexpression of essential pathway genes such as IDI1, tHMG1, and ACS. researchgate.netnih.gov

Optimization of the linker sequences between GAS and FPP synthase (ERG20) in a fusion protein. researchgate.netnih.gov

Multi-copy integration of the relevant gene expression cassettes. researchgate.netnih.gov

Yarrowia lipolytica : This oleaginous yeast is a promising host due to its high intrinsic flux towards acetyl-CoA, a key precursor for the MVA pathway. acs.orgmdpi.com Researchers have engineered Y. lipolytica to achieve the highest reported titer of β-elemene (derived from this compound) to date at 5.08 g/L. nih.gov Strategies involved evaluating different plant-derived GAS enzymes, optimizing the endogenous MVA pathway, and inhibiting the competing squalene synthesis pathway. nih.gov Reprogramming the metabolism of this yeast has been shown to be a sustainable method for biosynthesizing this compound. researchcommons.orgrsc.org

Table 1: Examples of Engineered Yeast Systems for this compound Production

Host OrganismKey Engineering StrategiesReported TiterReference
Saccharomyces cerevisiaeOverexpression of tHMGR; Fusion of FPPS and GAS.190.7 mg/L nih.gov
Saccharomyces cerevisiaeExpression of cyanobacterial GAS (AvGAS); Overexpression of tHMGR1; Repression of squalene synthesis.309.8 mg/L researchgate.net
Pichia pastorisOptimized GAS-ERG20 fusion; Overexpression of IDI1, tHMG1, ACS; Multi-copy integration.1.9 g/L researchgate.netnih.gov
Yarrowia lipolyticaEvaluation of plant GAS; Optimization of MVA pathway; Inhibition of squalene pathway; Multi-copy gene expression.5.08 g/L (as β-elemene) nih.gov

Escherichia coli is a popular host for metabolic engineering due to its rapid growth, simple genetic manipulation, and well-characterized metabolism. nih.gov To produce this compound, which is not native to E. coli, an exogenous MVA pathway is typically introduced to supply the FPP precursor. nih.govresearchgate.net Significant achievements in E. coli include:

Pathway and Protein Engineering : Systematic engineering of the isoprenoid and central carbon pathways, combined with translational and protein engineering of GAS, has dramatically increased yields. researchgate.netnih.gov

Solving Enzyme Solubility Issues : Some GAS enzymes, like AvGAS, form inclusion bodies in E. coli, reducing their activity. A terminal fusion strategy using specific peptide tags was employed to enhance the solubility and functionality of the enzyme. acs.orgfigshare.com

Directed Evolution : A fluorescent reporter plasmid was used to enable a directed evolution approach for AvGAS, significantly improving its catalytic efficiency. figshare.com

High-Titer Production : Through combinatorial metabolic engineering and fed-batch fermentation, researchers have achieved a this compound titer of 2.13 g/L and a β-elemene titer of 7.74 g/L in a 1.3 L bioreactor, the highest reported in E. coli. nih.govacs.orgfigshare.com

Table 2: Examples of Engineered E. coli Systems for this compound Production

Key Engineering StrategiesReported TiterReference
Combinatorial engineering of isoprenoid and central carbon pathways; Translational and protein engineering.2.13 g/L this compound; 3.52 g/L β-elemene (4-L fermenter) nih.gov
Peptide tag fusion to improve GAS solubility; Directed evolution of GAS; Fed-batch fermentation.7.74 g/L β-elemene (1.3-L bioreactor) acs.orgfigshare.com
Co-biosynthesis with lycopene (B16060); Optimization of cultivation conditions.364.26 mg/L this compound (shake-flask) nih.govresearchgate.net

Moving from lab-scale shake flasks to industrial-scale bioreactors requires extensive bioprocess optimization to maintain high yields and ensure economic viability. evologic.at For this compound production, key optimization strategies include:

Fed-Batch Fermentation : This is a common strategy to achieve high cell densities and high product titers. researchgate.netnih.gov By feeding nutrients at a controlled rate, toxic substrate accumulation is avoided, and the production phase is extended. In one case, fed-batch fermentation of an engineered P. pastoris strain resulted in a this compound titer of 1.9 g/L. researchgate.netnih.gov Similarly, an engineered E. coli strain produced 7.74 g/L of β-elemene in a fed-batch process. acs.orgfigshare.com

Medium Optimization : The composition of the fermentation medium, including carbon sources, nitrogen sources, and trace elements, is critical. researchgate.netresearchgate.net Optimizing the medium can significantly enhance both cell growth and product synthesis. researchgate.net

Cultivation Condition Tuning : Parameters such as temperature, pH, and inducer concentration (e.g., IPTG) must be fine-tuned to maximize enzyme activity and metabolic flux towards the desired product. researchgate.netevologic.at

An innovative approach to enhance production is the co-biosynthesis of two different isoprenoids that share a common metabolic pathway. A study demonstrated the co-production of this compound and lycopene in E. coli. nih.govresearchgate.net Both compounds are derived from the MVA pathway. researchgate.net The construction of this co-biosynthesis system was found to promote the metabolic flux towards this compound, leading to a threefold increase in its production, reaching 364.26 mg/L in shake flasks. nih.govresearchgate.net This suggests that activating a parallel branch of the isoprenoid pathway can pull flux through the shared upstream pathway, thereby increasing the availability of precursors for all products. nih.gov

Bioprocess Optimization for Scalable Fermentation and Yield Improvement

Chemoenzymatic Synthesis Approaches for this compound and Analogues

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis. This approach has been used to generate novel analogues of this compound. nih.govcardiff.ac.uk The strategy involves chemically synthesizing modified farnesyl diphosphate (B83284) (FDP) analogues and then using them as substrates for terpene synthase enzymes, such as this compound synthase (GAS) and germacrene D synthase (GDS). nih.govcardiff.ac.ukresearchgate.net This method allows for the creation of a library of new germacrene compounds with potentially valuable properties for biological studies, circumventing the need to engineer entire metabolic pathways to produce these modified precursors in vivo. nih.govcardiff.ac.uk

Investigation of this compound-Derived Scaffolds in Chemical Biology Studies

This compound is a pivotal intermediate in the biosynthesis of a vast array of sesquiterpenes, particularly sesquiterpene lactones (STLs), which are characteristic natural products of the Asteraceae family. researchgate.netnih.govd-nb.info Its flexible ten-membered ring structure serves as a central scaffold that, after initial synthesis by GAS, can undergo further enzyme-catalyzed or spontaneous rearrangements. researchgate.netd-nb.inforesearchgate.net

Protonation-induced cyclizations of the this compound scaffold can lead to different bicyclic systems:

Eudesmanes : Protonation at C1 can initiate a cyclization to form a 6-6 bicyclic eudesmane (B1671778) skeleton. d-nb.info

Guaianes : Protonation at C10 can lead to a 5-7 bicyclic guaiane (B1240927) skeleton. d-nb.inforesearchgate.net

This inherent chemical reactivity makes the this compound scaffold a cornerstone for generating immense structural diversity in sesquiterpenoids. d-nb.inforesearchgate.netrsc.org The ability to produce this compound and its acid derivative through microbial fermentation provides a valuable tool for further biochemical studies, allowing researchers to investigate the downstream enzymes and pathways involved in the biosynthesis of complex STLs. nih.gov

Q & A

Q. What are the standard analytical methods for identifying and quantifying Germacrene A in plant extracts or enzymatic assays?

this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) with comparisons to authentic standards . For quantification, radio-GC is employed in enzyme assays using radiolabeled farnesyl diphosphate (FPP) to track product formation . Chiral GC can distinguish enantiomers, while HSQC NMR spectra (e.g., for <sup>13</sup>C-labeled isotopomers) resolve structural ambiguities in complex mixtures .

Q. How is this compound biosynthesis studied in vitro using recombinant enzymes?

Purified this compound synthase (GAS) is incubated with FPP under controlled pH and divalent cation conditions (e.g., Mg<sup>2+</sup> or Mn<sup>2+</sup>). The reaction products are analyzed via GC-MS to confirm this compound production and detect byproducts like germacrenes B–D . Isotope-labeled FPP (e.g., <sup>13</sup>C- or <sup>2</sup>H-labeled) helps track stereochemical outcomes .

Q. What molecular techniques validate this compound synthase (GAS) gene function in planta?

Heterologous expression in E. coli or yeast, combined with product profiling, confirms enzyme activity . Tissue-specific gene expression is quantified via qPCR, with higher GAS transcript levels correlating to this compound accumulation in glandular trichomes or leaves .

Advanced Research Questions

Q. How can researchers resolve conflicting reports on this compound synthase substrate specificity and product diversity?

Contradictions arise due to enzyme promiscuity (e.g., GAS producing germacrenes A–D). To clarify:

  • Use site-directed mutagenesis (e.g., Tyr92Phe in aristolochene synthase) to alter catalytic residues and trap intermediates .
  • Employ <sup>13</sup>C-NMR and HSQC to distinguish conformers and rearrangement artifacts .
  • Compare enzyme kinetics (kcat, KM) across orthologs (e.g., Asteroideae vs. Carduoideae GAS) .

Q. What strategies optimize heterologous this compound production in microbial systems?

  • Co-biosynthesis : Co-expression with lycopene pathways in E. coli diverts metabolic flux toward FPP, increasing titers 3-fold (e.g., 364.26 mg/L in optimized strains) .
  • Promoter Engineering : Constitutive promoters (e.g., gal80 or rDNA loci) enhance sesquiterpene yields in yeast .
  • Cultivation Optimization : pH control (neutral conditions prevent acid-catalyzed rearrangements) and Cu<sup>2+</sup> supplementation stabilize production .

Q. How can isotope labeling elucidate this compound’s role as a biosynthetic intermediate?

  • <sup>13</sup>C-Labeling: Incubate GAS with [1-<sup>13</sup>C]FPP to track carbon migration during cyclization. HSQC spectra reveal labeling patterns in this compound and its rearrangement product, β-elemene .
  • Competitive Inhibition: Use <sup>2</sup>H-labeled FPP analogs to study kinetic isotope effects on enzyme activity .

Q. How do researchers address thermal instability during this compound characterization?

  • Low-Temperature GC : Prevents Cope rearrangement to β-elemene during analysis .
  • Stabilization Agents : Cyclodextrin inclusion complexes or deuterated solvents reduce decomposition .
  • In Situ Trapping : Immediate derivatization (e.g., epoxidation) stabilizes this compound for NMR .

Q. What methodologies analyze multi-step oxidation of this compound in sesquiterpene lactone biosynthesis?

  • CYP450 Assays : Co-express this compound oxidase (GAO) with GAS in yeast. Monitor this compound acid formation via LC-MS and chiral GC .
  • Inhibitor Studies : Use P450 inhibitors (e.g., ketoconazole) to block specific oxidation steps and isolate intermediates .

Methodological Considerations

  • Contradictory Data : Conflicting enzyme activities (e.g., GAO catalyzing 1-step vs. 3-step oxidations) are resolved by phylogenetic analysis of CYP450 lineages and ancestral enzyme reconstruction .
  • Data Reproducibility : Detailed experimental protocols (e.g., Eu(hfc)3-assisted <sup>1</sup>H NMR for enantiomer resolution) must be included in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Germacrene a
Reactant of Route 2
Germacrene a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.